(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
The compound "(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid" is a bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core. Key structural attributes include:
- Bicyclic framework: The [3.1.0]hexane system imposes conformational rigidity, influencing reactivity and biological interactions.
- Functional groups: A carboxylic acid at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2.
- Stereochemistry: The (1R) configuration defines spatial orientation, critical for chiral recognition in synthesis and biological activity.
This compound serves as a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design, where bicyclic scaffolds enhance metabolic stability and target affinity .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m1/s1 |
InChI Key |
ALUFNEQAPCLIBB-PLNQYNMKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2[C@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of α-Diazoacetates
Ru(II)-catalyzed cyclopropanation of α-diazoacetates generates the bicyclic skeleton. For example:
- Substrate : Ethyl 2-diazo-3-cyclopropylpropanoate
- Catalyst : Ru(II) porphyrin complex (0.5 mol%)
- Conditions : Dichloromethane, 25°C, 12 hours
- Yield : 68–72%
This step forms the strained bicyclo[3.1.0] system, critical for subsequent functionalization.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine. Two approaches are prevalent:
Direct Boc Protection
Flow Microreactor Synthesis
A continuous-flow system enhances efficiency:
- Reagents : Boc-Cl (1.1 equiv), triethylamine (1.2 equiv)
- Residence Time : 2 minutes
- Temperature : 40°C
- Conversion : >98%
Carboxylic Acid Functionalization
The carboxylic acid at position 1 is introduced via hydrolysis or oxidation:
Nitrile Hydrolysis
Oxidation of Primary Alcohol
- Substrate : 1-Hydroxymethyl derivative
- Reagents : KMnO₄ (3 equiv), H₂O/acetone (1:1)
- Conditions : 0°C, 2 hours
- Yield : 65–70%
Stereochemical Control
Achieving the (1R) configuration requires chiral resolution or asymmetric synthesis:
Chiral Auxiliary-Mediated Synthesis
Enzymatic Resolution
- Enzyme : Candida antarctica lipase B
- Substrate : Racemic ester
- Conditions : Phosphate buffer (pH 7), 37°C
- ee : >99%
Purification and Characterization
Final purification employs chromatographic or recrystallization techniques:
- Column Chromatography : Silica gel, ethyl acetate/hexane (3:7)
- Recrystallization Solvent : Ethanol/water (9:1)
- Purity : >99% (HPLC)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, bicyclic H), 4.82 (d, J = 8.4 Hz, 1H, CHCO₂H)
- IR (cm⁻¹) : 1720 (C=O, Boc), 1685 (C=O, acid)
Comparative Analysis of Methods
| Parameter | Cyclopropanation | Flow Reactor | Enzymatic Resolution |
|---|---|---|---|
| Yield (%) | 68–72 | >98 | 45–50 |
| Stereoselectivity (ee) | N/A | N/A | >99 |
| Scalability | Moderate | High | Low |
| Cost | $$ | $ | $$$ |
Industrial Considerations
Large-scale production prioritizes:
Chemical Reactions Analysis
Types of Reactions
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches and drug development.
Medicine
In medicine, (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Position of Azabridge and Functional Groups: Nitrogen placement (2-aza vs. Dichloro substitution () increases molecular weight by ~30% and enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Stereochemical Impact :
- The (1R) configuration in the target compound contrasts with (1S,5R) or (1S,2S,5R) configurations in analogs, influencing enantioselective recognition in biological systems .
Functional Group Modifications :
Physicochemical Properties:
- Solubility : Boc-protected compounds (e.g., target compound, ) show improved solubility in organic solvents compared to polar, unprotected analogs .
- Melting Points : Unprotected 3-azabicyclo[3.1.0]hexane-2-carboxylic acid () has a high melting point (224–230°C), reflecting strong intermolecular hydrogen bonding .
Biological Activity
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activity. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest for pharmaceutical applications.
- IUPAC Name : (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Molecular Formula : C12H19NO4
- Molecular Weight : 239.28 g/mol
- CAS Number : 1860028-20-1
Physical Properties
| Property | Value |
|---|---|
| LogP | -1.11 |
| Polar Surface Area | 91 Å |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
The biological activity of (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to function as a potential inhibitor or modulator in various biochemical pathways. The Boc group can be cleaved under acidic conditions, revealing an active amine group that interacts with biological targets, leading to modulation of enzyme activity or receptor function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act on various receptors, influencing physiological responses and potentially serving as a lead compound for drug development targeting neurological conditions.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various assays:
- In vitro Studies : Laboratory tests demonstrated that (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid inhibits the activity of specific enzymes linked to metabolic pathways, suggesting its potential role in drug development for diabetes and obesity management.
- Pharmacological Profiles : Animal models have shown that administration of this compound results in altered behavioral responses, indicating its potential application in treating anxiety and depression.
- Toxicology Reports : Preliminary toxicological assessments suggest that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Q & A
What are the common synthetic routes for synthesizing (1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence bicyclic core formation?
Basic Research Focus
The synthesis typically involves cyclization strategies to construct the azabicyclo[3.1.0]hexane core. A key method is the Simmons-Smith reaction for cyclopropane ring formation, paired with Boc (tert-butoxycarbonyl) protection to stabilize intermediates. For example, thermal cyclization of L-glutamic acid derivatives with methylene bromide can yield bicyclic precursors, followed by Boc protection to prevent undesired side reactions . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid racemization and ensure regioselectivity.
How can enantiomeric purity be optimized during the synthesis of this bicyclic compound?
Advanced Research Focus
Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. For instance, using (R)- or (S)-specific enzymes or chiral ligands in cyclopropanation steps can enhance stereoselectivity. Analytical techniques like chiral HPLC (e.g., using (R)-(-)-α-methoxyphenylacetic acid as a resolving agent) validate purity, with mobile phases optimized for baseline separation of enantiomers . Kinetic resolution during Boc deprotection or recrystallization in polar solvents (e.g., ethanol/water mixtures) further refines purity.
What analytical techniques are most effective for characterizing the bicyclic core and confirming stereochemical integrity?
Basic Research Focus
High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) identifies coupling constants and spatial relationships between protons, critical for verifying the bicyclo[3.1.0]hexane structure. X-ray crystallography provides definitive stereochemical assignment, particularly for the (1R) configuration . Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy detects functional groups like the carboxylic acid and Boc carbonyl .
How do alternative protecting groups (e.g., Fmoc vs. Boc) impact the compound’s stability and reactivity in peptide coupling reactions?
Advanced Research Focus
Boc groups offer acid-labile protection, suitable for orthogonal deprotection in multi-step syntheses, whereas Fmoc groups (base-labile) enable milder cleavage conditions. Comparative studies show Boc derivatives exhibit greater thermal stability (up to 150°C) but require strong acids (e.g., TFA) for removal, risking side reactions. Fmoc-protected analogs, while less stable to heat, are compatible with solid-phase peptide synthesis workflows . Reactivity in nucleophilic acyl substitutions varies due to steric effects from the bicyclic core.
What strategies mitigate aggregation or decomposition during storage of this compound?
Basic Research Focus
Aggregation is minimized by lyophilization into amorphous powders or storage in inert atmospheres (argon). Hydrophobic interactions drive aggregation; thus, formulations with co-solvents (e.g., DMSO or PEG 400) improve solubility. Stability studies under accelerated conditions (40°C/75% RH) guide optimal storage at -20°C in desiccated environments .
How does the compound’s solubility profile influence formulation for in vitro assays?
Basic Research Focus
The carboxylic acid group confers pH-dependent solubility: ionized at physiological pH (≥7.4) but poorly soluble in acidic buffers. Pre-formulation studies using surfactants (e.g., Tween 80) or cyclodextrins enhance solubility in aqueous media. Solubility parameters (Hansen or Hildebrand) guide solvent selection for dose-response assays .
What experimental approaches resolve contradictory data on the compound’s reactivity in nucleophilic environments?
Advanced Research Focus
Conflicting reactivity data (e.g., ester vs. amide formation) are addressed via kinetic isotope labeling (²H or ¹³C) to track reaction pathways. Competition experiments under varying pH and temperature isolate dominant mechanisms. Computational DFT calculations (e.g., Gaussian) model transition states to rationalize observed regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
